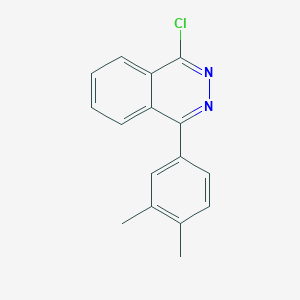

1-Chloro-4-(3,4-dimethylphenyl)phthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

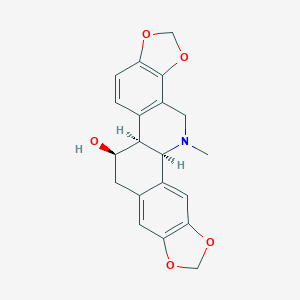

1-Chloro-4-(3,4-dimethylphenyl)phthalazine (CDMPP) is a chlorinated aromatic compound that has been studied for its potential uses in a variety of scientific research applications. CDMPP is a member of a class of compounds known as phthalazines, which are commonly used in the synthesis of pharmaceuticals and other compounds. CDMPP has been studied for its potential as an intermediate in the synthesis of various compounds, as well as its potential as a therapeutic agent.

Scientific Research Applications

Application in Cancer Research

- Scientific Field : Biomedical Sciences, specifically Oncology .

- Summary of the Application : “1-Chloro-4-(3,4-dimethylphenyl)phthalazine” is used in the synthesis of novel phthalazine derivatives, which have potential anticancer and antioxidant properties .

- Methods of Application or Experimental Procedures : The compound is used as a reactive starting material in the synthesis of phthalazine derivatives. These derivatives are then screened for their antitumor activity against four human tumor cell lines using MTT assay .

- Results or Outcomes : Some of the synthesized derivatives showed potent cytotoxic effects when compared with doxorubicin, a standard drug. In addition, investigation of antioxidant activity revealed that hydrazinylphthalazine has the highest activity .

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry .

- Summary of the Application : Phthalazine derivatives, including “1-Chloro-4-(3,4-dimethylphenyl)phthalazine”, can be used as building blocks for heterocycles as well as fused heterocyclic compounds .

- Methods of Application or Experimental Procedures : The compound is used in the synthesis of new phthalazine derivatives, including 1H-pyrazolo[1,2-b] phthalazine-5,10-dione derivatives .

- Results or Outcomes : The synthesized phthalazine derivatives have shown a variety of pharmacological properties and clinical applications .

Pharmacological Applications

- Scientific Field : Pharmacology .

- Summary of the Application : Phthalazine derivatives have been reported to possess a variety of pharmacological properties including anticonvulsant, cardiotonic, antitumor, antihypertensive, antithrombotic, antidiabetic, antimicrobial, antitrypanosomal, anti-inflammatory, cytotoxic, vasorelaxant, and vascular endothelial growth factor receptor 11 (VEGFR-2) inhibitory .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific pharmacological property being investigated .

- Results or Outcomes : The results or outcomes would also depend on the specific pharmacological property being investigated .

Synthesis of Novel Phthalazine Derivatives

- Scientific Field : Organic Chemistry .

- Summary of the Application : “1-Chloro-4-(3,4-dimethylphenyl)phthalazine” is used as a reactive starting material in the synthesis of novel phthalazine derivatives .

- Methods of Application or Experimental Procedures : The compound reacts with different carbon, nitrogen, oxygen, and sulfur nucleophiles to synthesize a new series of phthalazine derivatives .

- Results or Outcomes : Some of the synthesized derivatives showed potent cytotoxic effects when compared with doxorubicin, a standard drug .

Synthesis of Degradable and Chemically Recyclable Polymers

- Scientific Field : Polymer Chemistry .

- Summary of the Application : “1-Chloro-4-(3,4-dimethylphenyl)phthalazine” can be used in the synthesis of degradable and chemically recyclable polymers .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific type of polymer being synthesized .

- Results or Outcomes : The results or outcomes would also depend on the specific type of polymer being synthesized .

properties

IUPAC Name |

1-chloro-4-(3,4-dimethylphenyl)phthalazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2/c1-10-7-8-12(9-11(10)2)15-13-5-3-4-6-14(13)16(17)19-18-15/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYXXMBDNZTEND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423299 |

Source

|

| Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(3,4-dimethylphenyl)phthalazine | |

CAS RN |

129842-38-2 |

Source

|

| Record name | 1-chloro-4-(3,4-dimethylphenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)